molecular formula C12H22O3 B12532859 [2-Ethylidene-4,4-bis(methoxymethyl)cyclopentyl]methanol CAS No. 652154-91-1

[2-Ethylidene-4,4-bis(methoxymethyl)cyclopentyl]methanol

Cat. No.: B12532859
CAS No.: 652154-91-1
M. Wt: 214.30 g/mol
InChI Key: ZPFZWZDNKNLNSQ-UHFFFAOYSA-N
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Description

[2-Ethylidene-4,4-bis(methoxymethyl)cyclopentyl]methanol is an organic compound with a complex structure It contains a five-membered cyclopentyl ring substituted with ethylidene and methoxymethyl groups, and a hydroxyl group attached to the methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Ethylidene-4,4-bis(methoxymethyl)cyclopentyl]methanol typically involves multi-step organic reactions. One common method includes the alkylation of cyclopentanone with methoxymethyl chloride in the presence of a base, followed by the introduction of the ethylidene group through a condensation reaction. The final step involves the reduction of the intermediate product to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often using continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[2-Ethylidene-4,4-bis(methoxymethyl)cyclopentyl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The methoxymethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

[2-Ethylidene-4,4-bis(methoxymethyl)cyclopentyl]methanol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [2-Ethylidene-4,4-bis(methoxymethyl)cyclopentyl]methanol involves its interaction with specific molecular targets and pathways. The compound’s structural features allow it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    [2-Ethylidene-4,4-bis(hydroxymethyl)cyclopentyl]methanol: Similar structure but with hydroxyl groups instead of methoxymethyl groups.

    [2-Ethylidene-4,4-bis(ethoxymethyl)cyclopentyl]methanol: Similar structure but with ethoxymethyl groups instead of methoxymethyl groups.

Uniqueness

[2-Ethylidene-4,4-bis(methoxymethyl)cyclopentyl]methanol is unique due to its specific combination of functional groups and structural features

Properties

CAS No.

652154-91-1

Molecular Formula

C12H22O3

Molecular Weight

214.30 g/mol

IUPAC Name

[2-ethylidene-4,4-bis(methoxymethyl)cyclopentyl]methanol

InChI

InChI=1S/C12H22O3/c1-4-10-5-12(8-14-2,9-15-3)6-11(10)7-13/h4,11,13H,5-9H2,1-3H3

InChI Key

ZPFZWZDNKNLNSQ-UHFFFAOYSA-N

Canonical SMILES

CC=C1CC(CC1CO)(COC)COC

Origin of Product

United States

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